molecular formula C9H7NO2 B6143772 2-isocyanato-2,3-dihydro-1-benzofuran CAS No. 1016738-92-3

2-isocyanato-2,3-dihydro-1-benzofuran

Cat. No. B6143772
CAS RN: 1016738-92-3
M. Wt: 161.16 g/mol
InChI Key: HIEYGYKJZWUNFC-UHFFFAOYSA-N
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Description

2-isocyanato-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C9H7NO2 . It is a type of benzofuran compound .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .


Molecular Structure Analysis

The molecular structure of 2-isocyanato-2,3-dihydro-1-benzofuran consists of a benzofuran ring with an isocyanato group attached to it .


Chemical Reactions Analysis

Benzofuran compounds, including 2-isocyanato-2,3-dihydro-1-benzofuran, can undergo various chemical reactions. For example, they can participate in oxidative cyclization of 2-hydroxystilbenes using (diacetoxyiodo)benzene as a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-isocyanato-2,3-dihydro-1-benzofuran include its molecular weight (161.16), molecular formula (C9H7NO2), and its structure .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including 2-isocyanato-2,3-dihydro-1-benzofuran, have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have dramatic anticancer activities . Compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

Benzofuran compounds also exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.

Anti-Oxidative Activity

These compounds have been found to possess anti-oxidative properties . This suggests their potential use in the treatment of diseases caused by oxidative stress.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For instance, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Synthesis of Other Relevant Heterocyclic Systems

Phthalide derivatives, which include 2-isocyanato-2,3-dihydro-1-benzofuran, are important intermediates in the synthesis of other relevant heterocyclic systems . For example, they are used in the synthesis of 2,3-dihydro-1H-isoindol-1-one derivatives .

Antifungal Activity

Some phthalide derivatives have been evaluated as antifungal . This suggests the potential use of 2-isocyanato-2,3-dihydro-1-benzofuran in the development of antifungal drugs.

Herbicidal Properties

Phthalide derivatives are known for their herbicidal properties . This indicates the potential use of 2-isocyanato-2,3-dihydro-1-benzofuran in the development of new herbicides.

Antileishmanial Activity

Some phthalide derivatives have been evaluated as antileishmanial . This suggests the potential use of 2-isocyanato-2,3-dihydro-1-benzofuran in the treatment of leishmaniasis.

Future Directions

Benzofuran compounds, including 2-isocyanato-2,3-dihydro-1-benzofuran, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring these potentials further.

properties

IUPAC Name

2-isocyanato-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEYGYKJZWUNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isocyanato-2,3-dihydro-1-benzofuran

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